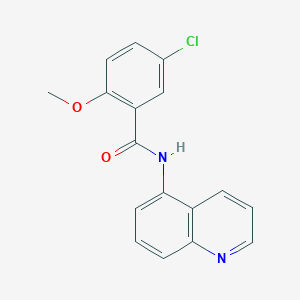![molecular formula C17H15NO3 B5785730 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological and pathological processes.
Mechanism of Action
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII inhibits the activity of this compound by binding to the ATP-binding site of the enzyme. This compound is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. Inhibition of this compound activity leads to the modulation of downstream signaling pathways, such as the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
This compound inhibitor VIII has been shown to have various biochemical and physiological effects. It has been shown to increase glycogen synthesis in skeletal muscle cells, promote neurite outgrowth in neuronal cells, and inhibit the proliferation of cancer cells. This compound inhibitor VIII has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII is its potency and specificity for this compound. It has been shown to be more potent and selective than other this compound inhibitors, such as lithium and SB-216763. However, one of the limitations of this compound inhibitor VIII is its solubility in aqueous solution, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII in scientific research. One potential direction is the development of more potent and selective this compound inhibitors for therapeutic use in neurodegenerative diseases, cancer, and other pathological conditions. Another direction is the investigation of the role of this compound in other biological processes, such as autophagy, apoptosis, and circadian rhythms. Finally, the use of this compound inhibitor VIII in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII involves the reaction of 3-methylphenol with epichlorohydrin to form 2-(3-methylphenoxy)propanol, which is then reacted with phthalic anhydride to obtain this compound. The yield of the synthesis is approximately 60%.
Scientific Research Applications
2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione inhibitor VIII has been used extensively in scientific research to investigate the role of this compound in various biological processes. It has been shown to inhibit this compound activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. This compound inhibitor VIII has been used to study the role of this compound in neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been used to investigate the role of this compound in cancer, diabetes, and inflammation.
properties
IUPAC Name |
2-[2-(3-methylphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-16(19)14-7-2-3-8-15(14)17(18)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAANELNOXXKQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

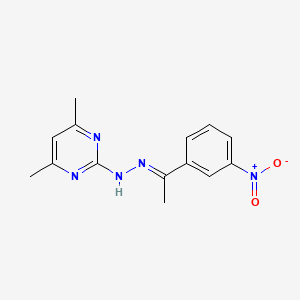
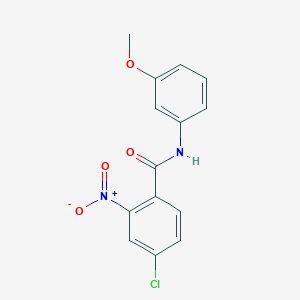
![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)
![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)
![{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)
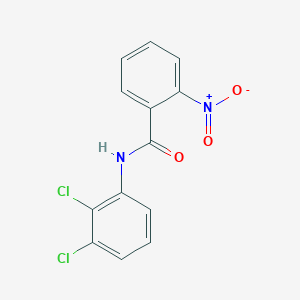
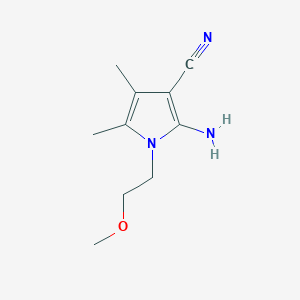
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
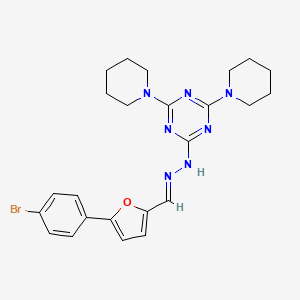
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
